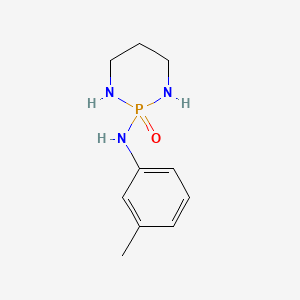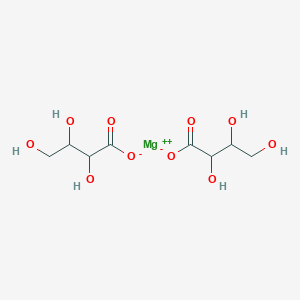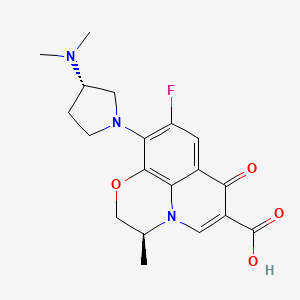![molecular formula C20H35N3O3 B12812851 2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate CAS No. 6307-88-6](/img/structure/B12812851.png)
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes both diethylamino and hydroxypropan-2-yl groups attached to a benzoate core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol, followed by the reaction with 1-(diethylamino)-3-chloropropan-2-ol under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics and other therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various formulations.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate involves its interaction with specific molecular targets. In biological systems, it acts primarily as a sodium channel blocker, which is crucial for its anesthetic properties. The compound binds to the sodium channels in nerve cells, inhibiting the influx of sodium ions and thereby preventing the propagation of nerve impulses. This action results in the numbing effect characteristic of local anesthetics.
類似化合物との比較
Similar Compounds
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to procaine.
Benzocaine: A topical anesthetic with a simpler structure and different application profile.
Uniqueness
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate is unique due to its dual diethylamino groups, which enhance its solubility and interaction with biological membranes. This structural feature distinguishes it from other local anesthetics and contributes to its specific pharmacological effects.
特性
CAS番号 |
6307-88-6 |
|---|---|
分子式 |
C20H35N3O3 |
分子量 |
365.5 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-[[1-(diethylamino)-3-hydroxypropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C20H35N3O3/c1-5-22(6-2)13-14-26-20(25)17-9-11-18(12-10-17)21-19(16-24)15-23(7-3)8-4/h9-12,19,21,24H,5-8,13-16H2,1-4H3 |
InChIキー |
JCEUOAUCYNYHNW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(CN(CC)CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
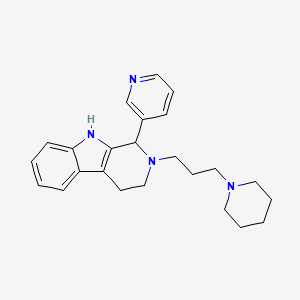
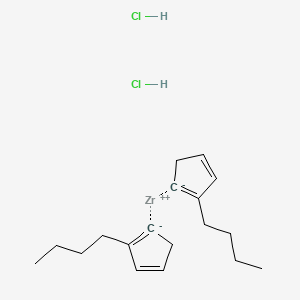
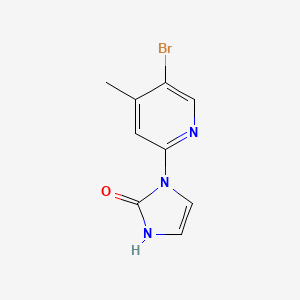
![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)
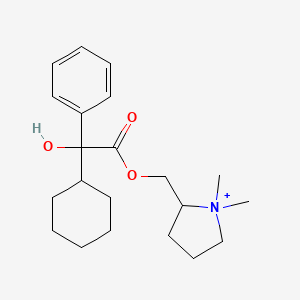
![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)

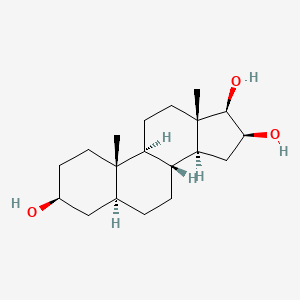
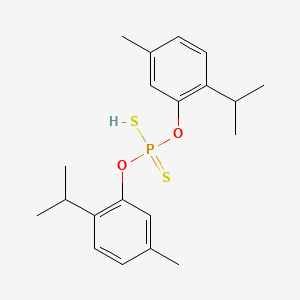
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
